N-(iodoallyl)spiperone N-(iodoallyl)spiperone
Brand Name: Vulcanchem
CAS No.: 124654-22-4
VCID: VC0046213
InChI: InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+
SMILES: C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F
Molecular Formula: C26H29FIN3O2
Molecular Weight: 561.4 g/mol

N-(iodoallyl)spiperone

CAS No.: 124654-22-4

Main Products

VCID: VC0046213

Molecular Formula: C26H29FIN3O2

Molecular Weight: 561.4 g/mol

N-(iodoallyl)spiperone - 124654-22-4

CAS No. 124654-22-4
Product Name N-(iodoallyl)spiperone
Molecular Formula C26H29FIN3O2
Molecular Weight 561.4 g/mol
IUPAC Name 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-[(E)-3-iodoprop-2-enyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Standard InChI InChI=1S/C26H29FIN3O2/c27-22-11-9-21(10-12-22)24(32)8-4-16-29-18-13-26(14-19-29)25(33)30(17-5-15-28)20-31(26)23-6-2-1-3-7-23/h1-3,5-7,9-12,15H,4,8,13-14,16-20H2/b15-5+
Standard InChIKey ATXGTUVMXAHMLW-PJQLUOCWSA-N
Isomeric SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)C/C=C/I)CCCC(=O)C4=CC=C(C=C4)F
SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CC=CI)CCCC(=O)C4=CC=C(C=C4)F
Synonyms (E)-N-(iodoallyl)spiperone
(Z)-N-(iodoallyl)spiperone
N-(iodoallyl)spiperone
N-(iodoallyl)spiperone, (Z) isomer
NIASP
PubChem Compound 6439184
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator